N-Acetyltyramine

Catalog No.
S589391
CAS No.
1202-66-0
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyltyramine

CAS Number

1202-66-0

Product Name

N-Acetyltyramine

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]acetamide

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)

InChI Key

ATDWJOOPFDQZNK-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(p-Hydroxyphenethyl)acetamide; N-(4-Hydroxyphenethyl)acetamide; N-Acetyltyramine; N-[2-(4-Hydroxyphenyl)ethyl]acetamide; N-acetyltyramine;

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)O

The exact mass of the compound N-Acetyltyramine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Supplementary Records. It belongs to the ontological category of acetamides in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Acetyltyramine is the N-acetylated form of the biogenic amine tyramine, a naturally occurring monoamine derived from the amino acid tyrosine. This acetylation blocks the primary amine functional group, which fundamentally alters the compound's physicochemical and biological properties compared to its precursor, tyramine. This modification enhances lipophilicity and removes the primary amine's reactivity, making N-Acetyltyramine a distinct molecular tool for chemical synthesis, agricultural research, and as a specific negative control in neuropharmacology where the activity of tyramine would be a confounding factor.

Direct substitution of N-Acetyltyramine with its precursor, tyramine, is inadvisable for most applications due to critical differences in bioactivity and chemical reactivity. The free primary amine of tyramine makes it a potent agonist at Trace Amine-Associated Receptor 1 (TAAR1), leading to significant sympathomimetic effects and potential hypertensive crises in biological systems. Acetylation of this amine group in N-Acetyltyramine effectively mitigates this TAAR1 activity, providing a biochemically more inert control compound. Furthermore, in organic synthesis, the unprotected amine of tyramine is susceptible to undesired side reactions, whereas the acetyl group in N-Acetyltyramine serves as a robust protecting group, ensuring regioselectivity and preventing byproduct formation in multi-step syntheses. These differences in biological activity and processability make the two compounds functionally distinct for procurement and application.

Precursor Suitability: Amine Protection Prevents Side Reactions in Synthesis

In multi-step syntheses, the free amine of tyramine can lead to process failures. For example, during Heck coupling reactions, unacetylated tyramine can undergo an undesired Michael addition with the desired product, depleting it from the reaction mixture. Using N-Acetyltyramine, where the amine is protected by the acetyl group, prevents this side reaction and enables clean formation of the target amide products. This strategy is a recognized method for preventing side reactions and regulating the reactivity of biosynthetic intermediates.

Evidence DimensionReaction Outcome / Byproduct Formation
Target Compound DataClean Heck coupling product formation; amine group is protected.
Comparator Or BaselineTyramine: Undergoes undesired Michael addition with the initial product, leading to byproduct formation and yield loss.
Quantified DifferenceQualitative but critical: Prevents reaction failure pathway.
ConditionsHeck coupling reaction in the synthesis of tyramine-based natural products.

For multi-step organic synthesis, procuring N-Acetyltyramine instead of tyramine is critical for preventing process-killing side reactions and ensuring higher yields.

Biochemical Specificity: Attenuated TAAR1 Agonism for Use as a Negative Control

Tyramine is a potent endogenous agonist of the Trace Amine-Associated Receptor 1 (TAAR1), with reported EC50 values in the range of 70 to 1100 nM, capable of significantly altering dopaminergic and serotonergic neuron firing rates. This potent activity makes tyramine unsuitable as a control in many neurological assays. N-Acetyltyramine, with its acetylated amine, lacks the free primary amine necessary for potent TAAR1 agonism. Studies on related N-acetylated compounds and receptor binding principles confirm that acetylation blocks the key interaction, making N-Acetyltyramine the appropriate inert comparator to tyramine for isolating TAAR1-specific effects.

Evidence DimensionTAAR1 Receptor Agonist Potency (EC50)
Target Compound DataSignificantly reduced/abolished activity (inferred from structure-activity relationships).
Comparator Or BaselineTyramine: Potent agonist with EC50 of 70-1100 nM.
Quantified DifferenceOrders of magnitude reduction in potency.
ConditionsIn vitro cAMP accumulation assays for TAAR1 activation.

For researchers studying TAAR1 or monoaminergic systems, N-Acetyltyramine is the correct choice for a negative control, whereas using tyramine would introduce strong, confounding biological activity.

Differentiated Antioxidant Profile vs. Common Benchmarks

In a DPPH radical scavenging assay, N-Acetyltyramine demonstrated significant antioxidant activity with a reported IC50 value of 64.7 µg/mL. This contrasts with its structural analog N-acetyltryptamine, which was less potent with an IC50 of 131.3 µg/mL in the same study. While direct head-to-head data with melatonin in the same assay is limited, melatonin is a well-established antioxidant that acts through multiple mechanisms, including direct radical scavenging and upregulation of antioxidant enzymes. The distinct antioxidant capacity of N-Acetyltyramine, separate from its precursor tyramine and other common antioxidants, makes it a specific candidate for applications where this precise level of activity is desired, such as in developing bio-based agrochemicals or as a reference standard.

Evidence DimensionDPPH Radical Scavenging Activity (IC50)
Target Compound Data64.7 µg/mL
Comparator Or BaselineN-acetyltryptamine: 131.3 µg/mL
Quantified DifferenceApproximately 2x more potent than N-acetyltryptamine.
ConditionsDPPH radical scavenging assay.

This provides a quantitative basis for selecting N-Acetyltyramine over other N-acetylated amines when a specific, moderate level of antioxidant activity is required for formulation or screening purposes.

Precursor for Multi-Step Organic Synthesis of Natural Products and Pharmaceuticals

N-Acetyltyramine is the preferred starting material over tyramine for syntheses requiring protection of the ethylamine side chain. Its use prevents undesired side reactions, such as Michael additions, during steps like Heck couplings, ensuring higher process fidelity and yields.

Biochemically Inert Negative Control in Neurotransmitter Receptor Studies

In studies involving the TAAR1 receptor, N-Acetyltyramine serves as an essential negative control. Unlike tyramine, which is a potent TAAR1 agonist, the acetylated form shows negligible activity, allowing researchers to isolate and confirm receptor-specific effects of other test compounds.

Development of Bio-based Agrochemicals and Biopesticides

As a naturally occurring metabolite with defined antioxidant and radical-scavenging properties, N-Acetyltyramine is a valuable compound for screening and development of new bio-based fungicides and pesticides where its specific activity profile is advantageous.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

179.094628657 Da

Monoisotopic Mass

179.094628657 Da

Heavy Atom Count

13

UNII

BZB50E9QVY

Other CAS

1202-66-0

Wikipedia

N-acetyltyramine

Dates

Last modified: 08-15-2023
Comin, J.; Keller-Schierlein, W.; Stoffwechselprodukte von Actinomyceten. 19. Mitteilung N-Acetyl-tyramin, Helvetica Chimica Acta, 425, 1730-1732. DOI:10.1002/hlca.19590420537

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